2-Ethoxy-6-methylaniline

Overview

Description

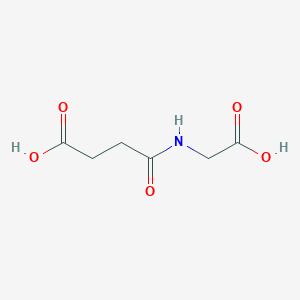

2-Ethoxy-6-methylaniline is a chemical compound with the molecular formula C9H13N . It is a metabolite of herbicides metolachlor, diuron, monuron and its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils .

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions. For instance, the synthesis of 2-allyl-6-methylaniline involves isomerization by the action of potassium hydroxide at 300°C . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis

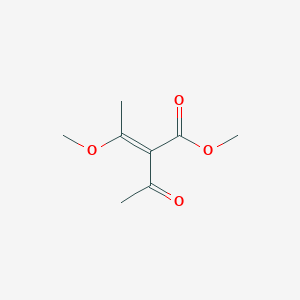

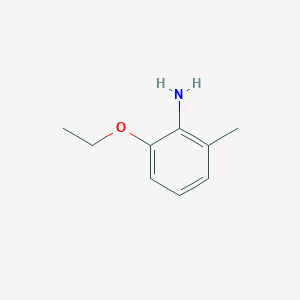

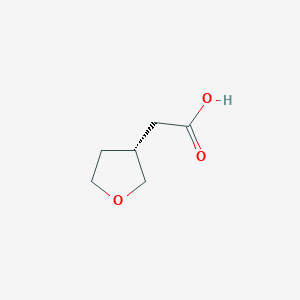

The molecular structure of 2-Ethoxy-6-methylaniline consists of a benzene ring substituted with an ethoxy group, a methyl group, and an amino group .Scientific Research Applications

Synthesis and Characterization

- 2-Ethoxy-6-methylaniline is used in the synthesis of complex chemical structures. In one study, it was involved in the synthesis and characterization of certain compounds, analyzed using techniques like single-crystal X-ray diffraction, FT-IR, and UV–Visible spectroscopy (Yıldırım et al., 2016).

Spectroscopic Analysis

- This compound plays a role in spectroscopic studies, where its derivatives are analyzed for their molecular structure and properties using techniques like X-ray diffraction and spectroscopy (Demircioğlu et al., 2019).

Antibacterial Activity

- Research has also explored its use in the synthesis of derivatives that have shown potent antibacterial activity against certain bacteria (Zhi et al., 2005).

Photoelectrochemistry and Spectroscopy

- Studies have been conducted on substituted polyanilines, including 2-Ethoxy-6-methylaniline, to understand their photoelectrochemical and spectroscopic properties, which are crucial for various applications in materials science (Kilmartin & Wright, 1999).

Imaging Applications

- In medical research, derivatives of 2-Ethoxy-6-methylaniline are evaluated for their potential as imaging probes in diseases like Alzheimer's, through techniques like positron emission tomography (Cui et al., 2012).

Environmental Degradation Studies

- The compound is also a subject of environmental studies, particularly in understanding the microbial degradation of certain herbicides, where it is identified as a key intermediate (Dong et al., 2015).

Chemically Modified Electrodes

- There is research on the use of 2-Ethoxy-6-methylaniline for modifying electrodes to enhance their electrochemical response, which is relevant in sensor technology and electrochemistry (Lindino & Bulhões, 1996).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides, which are structurally similar to 2-ethoxy-6-methylaniline, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name |

2-ethoxy-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPXZINXUVCZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541780 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-methylaniline | |

CAS RN |

53982-02-8 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)